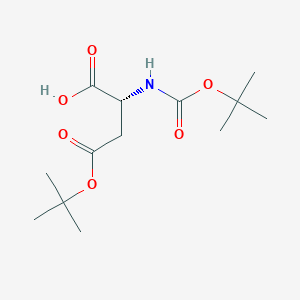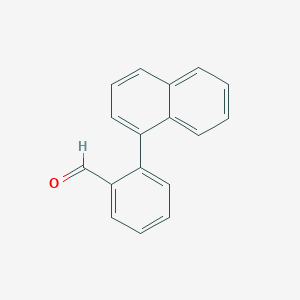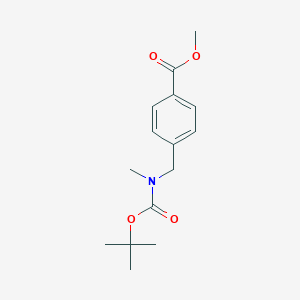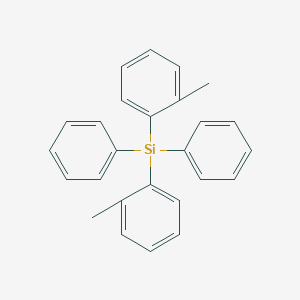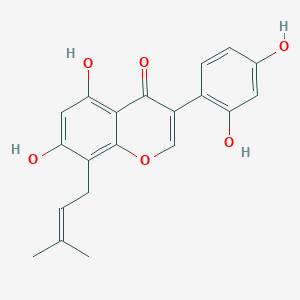
2,3-Dehydrokievitone
概要
説明
2,3-Dehydrokievitone is an isoflavanone found in Erythrina sacleuxii . It has been used for research purposes .
Synthesis Analysis
The synthesis of 2,3-Dehydrokievitone involves the palladium-catalyzed coupling reaction of 2′,4′,5,7-tetrakis (benzyloxy)-5′-iodoisoflavone with 2-methyl-3-butyn-2-ol . The catalytic hydrogenation of the resulting compound gives 2′,4′,5,7-tetrahydroxy-5′- (3-hydroxy-3-methylbutyl)isoflavone .Molecular Structure Analysis
The molecular weight of 2,3-Dehydrokievitone is 354.35 and its formula is C20H18O6 . The structure is classified under Flavonoids, Isoflavones, Phenols, and Polyphenols .Chemical Reactions Analysis
2,3-Dehydrokievitone has been found to inhibit the hemolysin activity of methicillin-resistant Staphylococcus aureus (MRSA) strain USA300 without affecting bacterial growth . It significantly decreases hemolysin expression in a dose-dependent manner .科学的研究の応用
Fungal Metabolism and Structural Transformation
2,3-Dehydrokievitone has been studied in the context of fungal metabolism. It was observed that the prenylated isoflavone 2,3-dehydrokievitone underwent structural transformations when metabolized by fungi like Botrytis cinerea. This process led to the creation of compounds like 7-O-methyl-2,3-dehydrokievitone epoxide and 7-O-methyl-2,3-dehydrokievitone glycol, which were identified using spectroscopic methods (Tahara, Ingham, Ingham, & Mizutani, 1989). Another study involving Aspergillus flavus and Botrytis cinerea found similar metabolic pathways, highlighting the role of 2,3-dehydrokievitone in fungal isoflavone metabolism (Tahara & Ingham, 1987).
Synthesis and Chemical Properties
The chemical synthesis and properties of 2,3-dehydrokievitone have been a subject of research. Studies have focused on the regioselective synthesis of prenylisoflavones, including 2,3-dehydrokievitone, using palladium-catalyzed coupling reactions and various dehydration processes (Tsukayama, Tsurumoto, Kishimoto, & Higuchi, 1994). These synthetic routes provide insight into the potential for producing derivatives of 2,3-dehydrokievitone for further research and applications.
Isoflavonoid Research
2,3-Dehydrokievitone, as an isoflavonoid, has been isolated and studied in various plants, particularly in response to fungal inoculation. For instance, it was identified in Phaseolus vulgaris (common bean) along with other isoflavonoids as a response to fungal attack. This highlights its potential role in plant defense mechanisms and its importance in phytoalexin research (Woodward, 1979).
Antifungal Phytoalexins Studies
Research has also been conducted on the antifungal properties of 2,3-dehydrokievitone. It was identified as one of several phytoalexins isolated from Phaseolus aureus (mung bean) treated with aqueous CuCl2. These compounds, including 2,3-dehydrokievitone, demonstrated antifungal activities against pathogens like Cladosporium cucumerinum, suggesting its potential use in developing antifungal agents or in agricultural applications (O'Neill, Adesanya, & Roberts, 1983).
Safety And Hazards
将来の方向性
2,3-Dehydrokievitone has been identified as a potential antivirulence agent against MRSA infection . It has been found to significantly attenuate the damage of A549 cells by S. aureus and reduce the release of lactate dehydrogenase (LDH) . In the MRSA-induced pneumonia mouse model, 2,3-Dehydrokievitone treatment prolonged the life span of mice and reduced the bacterial load in the lungs .
特性
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDSADRZXTYPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225121 | |
| Record name | 2,3-Dehydrokievitone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dehydrokievitone | |
CAS RN |
74161-25-4 | |
| Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74161-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dehydrokievitone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074161254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dehydrokievitone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DEHYDROKIEVITONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M463PIR1IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2',4',5,7-Tetrahydroxy-8-prenylisoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



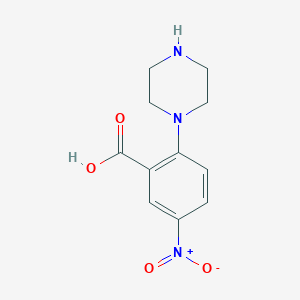
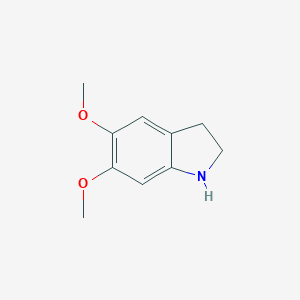
![(2S)-6-Amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]hexanamide](/img/structure/B190265.png)
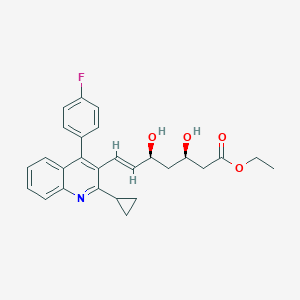
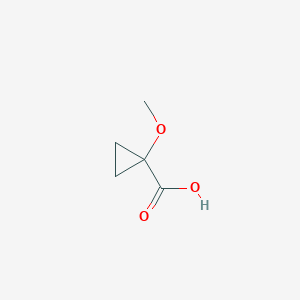
![2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B190269.png)
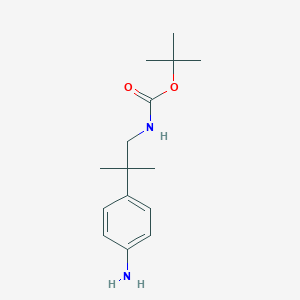
![5-Chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B190278.png)
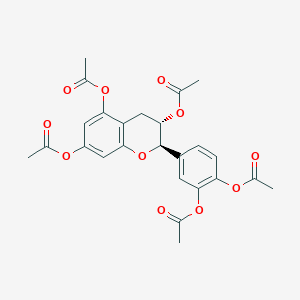
![2-[4-(5-Amino-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazol-5-amine](/img/structure/B190285.png)
